1,4-Dihydroxy-6-carboxy-anthraquinone

Description

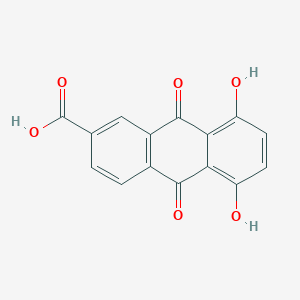

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8O6/c16-9-3-4-10(17)12-11(9)13(18)7-2-1-6(15(20)21)5-8(7)14(12)19/h1-5,16-17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCNNTCAGLDHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173252 | |

| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19591-45-8 | |

| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC328456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxy-6-carboxy-anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymology of Anthraquinones

Overview of Primary Biosynthetic Routes to Anthraquinones

The two principal pathways for anthraquinone (B42736) biosynthesis are distinct in their precursors and the resulting substitution patterns on the anthraquinone skeleton.

The polyketide pathway, also known as the acetate-malonate pathway, is a major route for the biosynthesis of a wide range of natural products, including many anthraquinones found in fungi and some higher plant families. This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units.

The process begins with the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA, typically seven, to form a linear poly-β-keto chain. This chain then undergoes intramolecular cyclization and aromatization reactions, catalyzed by polyketide synthases (PKS), to form the characteristic tricyclic anthraquinone skeleton. A key feature of anthraquinones synthesized via this pathway is the presence of substituents on both of the outer aromatic rings.

| Key Feature | Description |

| Starting Unit | Acetyl-CoA |

| Extender Units | Malonyl-CoA |

| Intermediate | Linear poly-β-keto chain |

| Key Enzymes | Polyketide Synthases (PKS) |

| Characteristic | Substitution on both outer aromatic rings |

The shikimate/O-succinylbenzoic acid (OSB) pathway is the primary route for the biosynthesis of anthraquinones in many higher plants, particularly in the Rubiaceae family. This pathway is more complex than the polyketide pathway and involves intermediates from both the shikimate pathway and the Krebs cycle.

In this pathway, chorismate, an intermediate of the shikimate pathway, is converted to isochorismate. Isochorismate then reacts with α-ketoglutarate, a Krebs cycle intermediate, to form o-succinylbenzoic acid (OSB). Subsequent activation of OSB to its coenzyme A ester (OSB-CoA) is followed by a ring-closure reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA). DHNA serves as the precursor to the A and B rings of the anthraquinone nucleus. The third ring (ring C) is typically derived from the isoprenoid pathway via the addition of an isopentenyl pyrophosphate (IPP) unit. A distinguishing feature of anthraquinones produced through the OSB pathway is that they are typically substituted on only one of the outer aromatic rings.

| Key Feature | Description |

| Precursors | Chorismate (from Shikimate Pathway), α-Ketoglutarate (from Krebs Cycle) |

| Key Intermediates | Isochorismate, o-Succinylbenzoic acid (OSB), 1,4-dihydroxy-2-naphthoic acid (DHNA) |

| Third Ring Precursor | Isopentenyl pyrophosphate (IPP) |

| Characteristic | Substitution primarily on one outer aromatic ring |

Enzymatic Steps in Anthraquinone Biogenesis

The biosynthesis of anthraquinones is a highly regulated process involving a series of specific enzymatic reactions. The following sections detail the roles of key enzymes in the OSB pathway.

Isochorismate Synthase (ICS) : This enzyme catalyzes the conversion of chorismate to isochorismate, a critical branch point in the biosynthesis of various secondary metabolites, including anthraquinones via the OSB pathway. nih.gov ICS is an isomerase that repositions the hydroxyl group of chorismate. wikipedia.org The activity of isochorismate synthase can be a key regulatory point in anthraquinone biosynthesis. nih.gov

O-Succinylbenzoate Synthase (OSBS) : Following the formation of isochorismate, OSB synthase catalyzes the reaction between isochorismate and α-ketoglutarate, in the presence of thiamine pyrophosphate (TPP), to produce o-succinylbenzoic acid (OSB). nih.gov This reaction is a crucial step that links the shikimate pathway with an intermediate from the Krebs cycle. OSBS is a member of the enolase superfamily and catalyzes an exergonic dehydration reaction. ebi.ac.uk

OSB:CoA Ligase : For the subsequent cyclization to occur, the aliphatic carboxyl group of o-succinylbenzoic acid must be activated. This activation is carried out by OSB:CoA ligase, which catalyzes the ATP-dependent formation of an OSB-CoA ester. nih.govresearchgate.net This enzyme has been purified and characterized from cell cultures of Galium mollugo and has a molecular mass of approximately 66 kDa. researchgate.net

Isopentenyl Diphosphate (IPP) Isomerase : In the later stages of the OSB pathway, a C5 isoprene (B109036) unit is added to the DHNA core to form the third ring of the anthraquinone structure. This C5 unit is derived from isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). IPP isomerase catalyzes the reversible isomerization of IPP to DMAPP. nih.govnih.gov This isomerization is an essential activation step in isoprenoid biosynthesis, converting the less reactive IPP into the more electrophilic DMAPP. nih.gov

The prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) is a key step in the biosynthesis of many anthraquinones and naphthoquinones derived from the shikimate pathway. biorxiv.org This reaction involves the attachment of a prenyl group, typically from DMAPP, to the DHNA molecule. This step is catalyzed by a prenyltransferase. biorxiv.org For instance, in Rubia cordifolia, a prenyltransferase designated as RcDT1 has been identified, which belongs to the UbiA superfamily. biorxiv.orgbiorxiv.org This enzyme catalyzes the prenylation of DHNA to form 2-carboxyl-3-prenyl-1,4-naphthoquinone and 3-prenyl-1,4-naphthoquinone. biorxiv.org Following prenylation, the molecule undergoes further cyclization and modification to yield the final anthraquinone structure.

| Enzyme | Function | Pathway Step |

| Isochorismate Synthase (ICS) | Converts chorismate to isochorismate | Early step in the OSB pathway |

| O-Succinylbenzoate Synthase (OSBS) | Catalyzes the formation of o-succinylbenzoic acid (OSB) from isochorismate and α-ketoglutarate | Intermediate step in the OSB pathway |

| OSB:CoA Ligase | Activates OSB by forming an OSB-CoA ester | Intermediate step in the OSB pathway |

| IPP Isomerase | Interconverts isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) | Provides the prenyl donor for the formation of the third ring |

| Prenyltransferase (e.g., RcDT1) | Attaches a prenyl group to 1,4-dihydroxy-2-naphthoic acid (DHNA) | Key step leading to the formation of the complete anthraquinone skeleton |

Prenylation of 1,4-Dihydroxy-2-naphthoic Acid (DHNA)

Characterization of DHNA Prenyltransferases (e.g., RcDT1)

A pivotal step in the biosynthesis of alizarin-type anthraquinones is the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA). This reaction is catalyzed by a class of enzymes known as DHNA prenyltransferases. One such enzyme, identified from Rubia cordifolia, is RcDT1 (Rubia cordifolia dimethylallyltransferase 1) oup.com.

RcDT1 belongs to the UbiA superfamily of prenyltransferases, which are typically membrane-bound enzymes oup.com. In vitro enzymatic assays have confirmed that RcDT1 catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to DHNA oup.com. This prenylation step is crucial as it commits the DHNA intermediate to the anthraquinone biosynthetic pathway oup.com. The reaction results in the formation of 2-carboxyl-3-prenyl-1,4-naphthoquinone and 3-prenyl-1,4-naphthoquinone oup.com. Further characterization has been achieved through in vivo studies, where RNA interference (RNAi) of the RcDT1 gene in R. cordifolia callus cultures led to a significant reduction in the content of alizarin-type anthraquinones, thereby confirming the essential role of this enzyme in their biosynthesis oup.com.

| Enzyme | Source Organism | Family | Catalyzed Reaction | Reference |

| RcDT1 | Rubia cordifolia | UbiA superfamily | Prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) | oup.com |

Substrate Specificity of Prenyltransferases

The substrate specificity of DHNA prenyltransferases is a key determinant of the structural diversity of the resulting anthraquinones. Studies on the recombinant RcDT1 enzyme have provided insights into its substrate preferences oup.comresearchgate.net.

RcDT1 exhibits a primary preference for naphthoic acids as its prenyl acceptor substrate oup.comresearchgate.net. Among various potential substrates tested, RcDT1 showed the highest activity with 1,4-dihydroxy-2-naphthoic acid (DHNA) biorxiv.org. The enzyme can also recognize and prenylate other naphthoic acid derivatives, although typically with lower efficiency biorxiv.org.

Interestingly, RcDT1 also displays a degree of promiscuity, as it can utilize 4-hydroxybenzoic acids as alternative substrates oup.comresearchgate.net. This suggests a broader role for such enzymes in the biosynthesis of other prenylated aromatic compounds nih.gov. The prenylation activity of RcDT1 is strongly inhibited by compounds such as 1,2-dihydroxynaphthalene and 1,4-dihydroxynaphthalene, indicating that the dihydroxy-naphthalene structure is a key recognition motif for the enzyme oup.comresearchgate.net.

| Substrate Class | Specific Examples | Activity with RcDT1 | Reference |

| Naphthoic Acids | 1,4-dihydroxy-2-naphthoic acid (DHNA) | High | oup.combiorxiv.org |

| Benzoic Acids | 4-hydroxybenzoic acid | Moderate | oup.comresearchgate.net |

| Inhibitors | 1,2-dihydroxynaphthalene, 1,4-dihydroxynaphthalene | Strong Inhibition | oup.comresearchgate.net |

Plastid Localization and Expression Profiles of Key Enzymes

The subcellular localization of biosynthetic enzymes provides critical information about the organization of metabolic pathways within the cell. For the biosynthesis of alizarin-type anthraquinones, key enzymes have been found to be localized in specific cellular compartments oup.com.

Studies on RcDT1 have revealed that the enzyme is localized to the plastids oup.comresearchgate.net. This is consistent with the fact that the MEP pathway, which supplies the prenyl donor DMAPP for the reaction catalyzed by RcDT1, is also located in the plastids of plant cells researchgate.net. The plastid localization of RcDT1 ensures the efficient channeling of intermediates and the spatial segregation of the anthraquinone biosynthetic pathway oup.com.

Furthermore, the expression profile of the RcDT1 gene aligns with the accumulation pattern of anthraquinones in the plant. In Rubia cordifolia, the expression of RcDT1 is predominantly observed in the roots, which are the primary site of alizarin-type anthraquinone accumulation oup.comresearchgate.net. This root-specific expression pattern further supports the dedicated role of RcDT1 in the biosynthesis of these compounds in R. cordifolia oup.com.

| Enzyme | Subcellular Localization | Tissue-Specific Expression | Reference |

| RcDT1 | Plastid | Root-specific | oup.comresearchgate.net |

Enzymatic Oxidation Cascades in Anthraquinone Formation

The formation of the final anthraquinone structure from prenylated intermediates involves a series of complex oxidation reactions. These reactions are catalyzed by a cascade of enzymes that work in a coordinated manner to introduce oxygen atoms and facilitate ring closure.

In the biosynthesis of certain anthraquinone-fused natural products, a two-enzyme system has been identified that converts a δ-thiolactone anthracene (B1667546) intermediate into a hydroxyanthraquinone nih.govacs.org. This enzymatic cascade involves a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase and a cofactor-free enzyme that together catalyze a series of oxidation, desulfurization, and decarboxylation reactions nih.govacs.org.

FAD-dependent Monooxygenases (e.g., DynE13)

One of the key enzymes in this oxidative cascade is a flavin adenine dinucleotide (FAD)-dependent monooxygenase, exemplified by DynE13 nih.govacs.org. These enzymes utilize FAD as a cofactor to activate molecular oxygen for the hydroxylation of aromatic substrates.

In the context of anthraquinone biosynthesis, DynE13 has been shown to be a flavin-dependent oxygenase that plays a crucial role in the transformation of the δ-thiolactone anthracene intermediate acs.orgnih.gov. It is proposed that DynE13 catalyzes the installation of two oxygen atoms onto the substrate, which is a critical step in the formation of the hydroxyanthraquinone product nih.govacs.org. This hydroxylation is coupled with subsequent reactions that lead to the modification of the polycyclic ring system nih.gov.

Cofactor-Free Enzymes (e.g., DynA1)

Working in concert with the FAD-dependent monooxygenase is a cofactor-free enzyme, such as DynA1 nih.govacs.org. Unlike many oxygenases that require cofactors like flavin or pterin, these enzymes can catalyze oxygenation reactions without the need for such molecules nih.gov.

DynA1 is believed to act as a cofactor-free monooxygenase that installs the final oxygen atom in the hydroxyanthraquinone product nih.govacs.org. The ability of DynA1 to function without a cofactor is attributed to the nature of its substrate, which possesses a π-conjugation system that can stabilize radical intermediates, thereby facilitating the reduction of molecular oxygen nih.govacs.org. The involvement of a cofactor-free oxygenase highlights the diverse enzymatic strategies employed in the biosynthesis of complex natural products nih.gov.

Mechanisms of Oxidation, Desulfurization, and Decarboxylation

The enzymatic cascade catalyzed by the DynE13-DynA1 system involves a multi-step chemical transformation that includes oxidation, desulfurization, and decarboxylation nih.govacs.org.

The proposed mechanism suggests that DynE13 initiates the process by installing two hydroxy groups on the δ-thiolactone anthracene substrate nih.govacs.org. This is accompanied by the elimination of the sulfur atom as hydrogen sulfide (H₂S) and the removal of a carboxyl group through decarboxylation nih.govnih.gov. Following the action of DynE13, the cofactor-free oxygenase DynA1 catalyzes the installation of a third hydroxy group, completing the formation of the hydroxyanthraquinone moiety nih.govacs.org. Isotopic labeling studies have confirmed that the three oxygen atoms incorporated into the final product originate from molecular oxygen (O₂) nih.govnih.gov.

This intricate enzymatic cascade demonstrates a highly efficient and coordinated process for the construction of the anthraquinone core, showcasing the remarkable catalytic capabilities of biosynthetic enzymes.

Interplay of Mevalonic Acid (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways for Isoprenoid Precursors

The biosynthesis of isoprenoids, a vast and diverse class of natural products, relies on the fundamental building blocks isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) nih.govnih.govnih.gov. In plants and some microorganisms, two distinct and spatially separated pathways are responsible for the production of these precursors: the Mevalonic Acid (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway nih.govplos.orgresearchgate.net.

The MVA pathway is primarily located in the cytoplasm and is responsible for producing precursors for sesquiterpenes, triterpenes (including sterols), and brassinosteroids plos.orgresearchgate.netfrontiersin.org. This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR) nih.govplos.org. Conversely, the MEP pathway operates in the plastids and provides the precursors for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls and plastoquinone nih.govplos.org. The initial step of the MEP pathway is the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) plos.orgresearchgate.net.

In the context of anthraquinone biosynthesis, particularly in plants of the Rubiaceae family, the interplay between these two pathways is crucial. The anthraquinone structure is typically formed through two main routes: the polyketide pathway or the chorismate/o-succinylbenzoic acid pathway researchgate.netresearchgate.net. In the latter, which is common in the Rubiaceae, rings A and B of the anthraquinone core are derived from the shikimate pathway via o-succinylbenzoic acid, while ring C is derived from an isoprenoid unit, IPP researchgate.net.

The regulation of these pathways is complex, with key enzymes like HMGR in the MVA pathway and DXS and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) in the MEP pathway acting as critical control points plos.org. For instance, studies in Salvia miltiorrhiza hairy roots demonstrated that the MEP pathway was the primary source for the biosynthesis of tanshinones, which are diterpenoids, while the MVA pathway was more critical for cell growth plos.org.

Table 1: Comparison of MVA and MEP Pathways for Isoprenoid Precursor Biosynthesis

| Feature | Mevalonic Acid (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Cellular Location | Cytoplasm, Endoplasmic Reticulum, Peroxisomes frontiersin.org | Plastids nih.govplos.org |

| Starting Materials | Acetyl-CoA (3 molecules) nih.gov | Pyruvate and Glyceraldehyde-3-phosphate researchgate.net |

| Key Rate-Limiting Enzyme | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) plos.org | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) plos.orgresearchgate.net |

| Primary Products | Sesquiterpenes, Sterols, Brassinosteroids, Dolichols plos.orgresearchgate.net | Monoterpenes, Diterpenes, Carotenoids, Gibberellins plos.orgfrontiersin.org |

| Contribution to Anthraquinones | Generally provides precursors for cytoplasmic isoprenoids; minor role in Rubia-type anthraquinones plos.orgresearchgate.net | Main supplier of IPP for Ring C of Rubia-type anthraquinones researchgate.net |

Molecular Mechanisms of Polyketide Shortening in Biosynthesis

Anthraquinones can also be synthesized via the polyketide pathway, a route common in bacteria, fungi, and some plant families researchgate.netresearchgate.net. This pathway typically involves the sequential condensation of acetate units (derived from acetyl-CoA and malonyl-CoA) by a type II polyketide synthase (PKS) system to form a linear poly-β-keto chain, which then undergoes cyclization and aromatization to yield the characteristic tricyclic anthraquinone core researchgate.netresearchgate.net.

A key challenge in understanding the biosynthesis of certain anthraquinones is the mechanism by which a specific chain length is selected and processed. Research on the Gram-negative bacterium Photorhabdus luminescens has elucidated a novel molecular mechanism for polyketide shortening researchgate.netnih.gov. In this organism, the ant gene cluster directs the synthesis of anthraquinones researchgate.nettum.de.

The biosynthesis proceeds via the formation of a defined octaketide intermediate. A crucial and unusual step in this pathway is catalyzed by the enzyme AntI, which functions as a lyase researchgate.netnih.gov. AntI acts on the octaketide chain before the formation of the third aromatic ring, catalyzing a terminal polyketide shortening event researchgate.nettum.de. This enzymatic action is distinct from the typical cyclization patterns observed in many other PKS systems.

Detailed structural and functional analyses, including X-ray crystallography and mutagenesis studies, have revealed that AntI employs a unique multistep reaction cascade involving a retro-Claisen reaction followed by a Dieckmann condensation researchgate.netnih.gov. The retro-Claisen reaction effectively cleaves a terminal acetate unit from the polyketide chain, shortening it. Subsequently, the Dieckmann condensation facilitates the final ring closure to form the tricyclic anthraquinone ring system researchgate.net. This discovery of AntI's function represents a previously unobserved mechanism in polyketide biosynthesis, highlighting the diverse enzymatic strategies nature employs to generate molecular complexity researchgate.netnih.gov.

Table 2: Enzymatic Steps in AntI-Catalyzed Polyketide Shortening

| Step | Reaction Type | Substrate | Enzyme | Product | Description |

| 1 | Retro-Claisen Reaction | Defined octaketide | AntI | Shortened heptaketide intermediate | AntI catalyzes the cleavage of a terminal acetate unit from the linear polyketide chain. researchgate.net |

| 2 | Dieckmann Condensation | Shortened heptaketide intermediate | AntI | Tricyclic anthraquinone ring | The enzyme facilitates an intramolecular cyclization to form the third aromatic ring of the anthraquinone core. researchgate.netnih.gov |

Derivatization Strategies and Analog Development

Design and Synthesis of Substituted Anthraquinone (B42736) Analogs

The core structure of anthraquinone allows for the introduction of various substituents, leading to a diverse library of analogs. A common approach involves the reaction of a starting anthraquinone, such as 1,4-dihydroxyanthraquinone (quinizarin), with different reagents to append new chemical groups. wikipedia.org For instance, novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene (B33073) groups have been designed and synthesized. nih.gov The structures of these new compounds are typically confirmed using advanced analytical techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. nih.gov

Another strategy involves the alkylation of the anthraquinone nucleus. For example, the reaction of 1,4-dihydroxyanthraquinone with aldehydes in the presence of a reducing agent like sodium dithionite (B78146) can introduce alkyl groups to the beta-position of the anthraquinone core. colab.ws This method, known as the Marschalk reaction, proceeds by converting the quinone to its more reactive leuco form (dihydroanthraquinone) before alkylation. colab.ws

Modification of Hydroxyl and Carboxyl Groups for Enhanced Properties

The hydroxyl (-OH) and carboxyl (-COOH) groups of 1,4-dihydroxy-6-carboxy-anthraquinone are prime targets for chemical modification to enhance properties such as solubility, stability, and reactivity. longdom.org

The carboxyl group can be readily converted into amides or esters. For example, the synthesis of carboxamides of 5,6-dihydroxyindole-2-carboxylic acid, a related catechol-containing compound, has been achieved with high yields using coupling agents. nih.gov This approach often involves protecting the hydroxyl groups as acetates before the amidation reaction, followed by deprotection. nih.gov Similarly, the carboxyl group of anthraquinone derivatives can be coupled with various amino acid esters to create a series of new compounds. kcl.ac.uk Such modifications can significantly alter the molecule's polarity and solubility. longdom.orgnih.gov

The hydroxyl groups can also be modified through reactions like etherification or esterification. longdom.org For instance, methylation of catechol groups in anthraquinone derivatives has been used as a strategic step in multi-step synthetic sequences to facilitate other reactions, such as chlorination, which would otherwise be inefficient due to the presence of the free hydroxyl groups. kcl.ac.uk Glycosylation, the attachment of sugar moieties to the hydroxyl groups, is another important modification. This can be achieved through biotransformation using enzymes like glycosyltransferases, which can enhance the solubility and alter the biological properties of the parent anthraquinone. mdpi.com

Theoretical studies have also been conducted to understand how modifications of hydroxyl and carboxyl groups influence the antioxidant properties of hydroxyanthraquinones. bohrium.com These studies help in designing new derivatives with enhanced functionalities. bohrium.com

Synthesis of Nitrogen-Substituted Anthraquinone Derivatives

The introduction of nitrogen-containing functional groups into the anthraquinone scaffold is a significant area of research, leading to compounds with unique properties. dnu.dp.ua Several synthetic methods are employed for this purpose.

One common method is the nucleophilic substitution of a leaving group, such as a halogen, on the anthraquinone ring with an amine. researchgate.netnih.gov For example, new substituted anthraquinones with amino fragments have been synthesized by reacting a bromoanthraquinone with various amines in a copper-catalyzed Ullmann coupling reaction. researchgate.netresearchgate.net The Buchwald-Hartwig cross-coupling reaction, catalyzed by palladium, is another powerful tool for forming C-N bonds in the synthesis of nitrogen-substituted anthraquinones. researchgate.net

Another approach involves the construction of nitrogen-containing heterocyclic rings fused to the anthraquinone core. This can be achieved through various reactions, including cycloadditions and condensations, often starting from aminoanthraquinones or their diazo derivatives. dnu.dp.ua Light-mediated transformations have also been developed for the synthesis of aza-anthraquinone molecules. nih.gov

The introduction of a triazene (B1217601) moiety, a known alkylating group, has been achieved by the azo coupling of an anthraquinone-1-diazonium salt with various aliphatic and aromatic amines. nih.gov These synthetic strategies provide access to a wide range of nitrogenated anthraquinones for further investigation. nih.gov

Regioselective Functionalization Approaches

Controlling the position of functionalization on the anthraquinone ring system is a critical challenge in the synthesis of specific derivatives. Several strategies have been developed to achieve regioselectivity.

One approach is to take advantage of the inherent reactivity of different positions on the anthraquinone nucleus. For instance, in 1,4-dihydroxyanthraquinone (quinizarin), the β-positions (2 and 3) are more susceptible to certain reactions. colab.ws To enhance the reactivity of the anthraquinone core towards weakly nucleophilic radicals, the starting material can be converted into a boron complex or protonated form, which activates the nucleus for subsequent reactions. colab.ws

Protecting groups are also instrumental in achieving regioselectivity. For example, as mentioned earlier, methylating the hydroxyl groups can allow for selective reactions at other parts of the molecule. kcl.ac.uk

In some cases, the reaction conditions can dictate the regiochemical outcome. For example, the alkylation of 1,3-dihydroxyanthraquinone with prenyl bromide in boiling methanol (B129727) has been reported to yield a single, rearranged product, highlighting the complexity and potential for regiocontrol in these systems. colab.ws Furthermore, multi-step synthetic sequences, such as regioselective bromination followed by lithiation and carbonation, have been used to introduce a carboxylic acid group at a specific position on the anthraquinone ring. kcl.ac.uk

Flow-Batch-Separator Unified Reactors for Derivatization

Recent advancements in chemical synthesis have led to the development of innovative reactor technologies that can improve the efficiency, safety, and scalability of chemical processes. One such technology is the flow-batch-separator unified reactor system.

These integrated systems have been successfully applied to the derivatization of quinizarins (1,4-dihydroxyanthraquinones). acs.org The process often involves the initial hydrogenation of the quinizarin (B34044) to its more reactive leuco-quinizarin form. acs.org This reduction can be performed under continuous-flow conditions using heterogeneous catalysts, such as platinum or platinum-nickel nanoparticles supported on alumina. acs.org

The key advantage of the unified reactor system is the ability to integrate the synthesis of the reactive intermediate (leuco-quinizarin) with its subsequent derivatization in a fully continuous process. acs.org This approach avoids the need to isolate the often unstable leuco-quinizarin, which can be sensitive to air oxidation. The use of continuous-flow conditions also allows for better control over reaction parameters, leading to higher selectivity and yields. acs.org

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete and unambiguous structural assignment of 1,4-Dihydroxy-6-carboxy-anthraquinone can be achieved. nih.gov

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The protons on the A-ring (containing the hydroxyl groups) and the C-ring (containing the carboxyl group) will resonate at different chemical shifts due to the varying electronic effects of the substituents. The two hydroxyl protons at positions 1 and 4 are expected to be significantly downfield-shifted due to strong intramolecular hydrogen bonding with the adjacent carbonyl groups, a characteristic feature of this class of compounds. researchgate.net

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would display 15 distinct carbon signals, corresponding to the anthraquinone (B42736) skeleton and the carboxyl group. The carbonyl carbons (C-9 and C-10) are typically observed at the most downfield region of the spectrum (δ > 180 ppm). researchgate.net The carbon of the carboxylic acid group (C-6-COOH) would also resonate at a characteristic downfield position. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (-OH and -COOH).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted values based on the analysis of similar anthraquinone structures. Actual experimental values may vary depending on the solvent and experimental conditions.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~155-160 |

| 2 | ~7.2-7.4 | ~110-115 |

| 3 | ~7.2-7.4 | ~110-115 |

| 4 | - | ~155-160 |

| 4a | - | ~130-135 |

| 5 | ~8.0-8.2 | ~125-130 |

| 6 | - | ~135-140 |

| 7 | ~8.2-8.4 | ~128-133 |

| 8 | ~7.8-8.0 | ~120-125 |

| 8a | - | ~130-135 |

| 9 | - | ~185-190 |

| 9a | - | ~132-137 |

| 10 | - | ~180-185 |

| 10a | - | ~132-137 |

| 6-COOH | ~12-13 (broad) | ~165-170 |

| 1-OH, 4-OH | ~12.5-13.0 | - |

While 1D NMR spectra provide initial data, 2D correlational NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity within the molecule.

COSY: This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons that are two or three bonds apart. It would be used to confirm the connectivity of the aromatic protons on each ring system (e.g., H-2 to H-3; H-5 to H-7, H-7 to H-8). researchgate.net

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). This is particularly crucial for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbons (C-9, C-10), the carbons bearing the hydroxyl groups (C-1, C-4), and the bridgehead carbons. For instance, HMBC correlations from the hydroxyl protons (1-OH, 4-OH) to adjacent carbons would definitively confirm their positions. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides vital information on the molecular weight and elemental formula of a compound and can offer structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₅H₈O₆). nih.gov The calculated exact mass can be compared against the experimentally measured mass to confirm the compound's identity with high confidence. researchgate.net

Interactive Table 2: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₈O₆ | nih.gov |

| Calculated Exact Mass | 284.032088 Da | nih.gov |

| Ionization Mode (Predicted) | [M-H]⁻ (Negative ESI) | |

| Predicted m/z for [M-H]⁻ | 283.02483 |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a hybrid technique that combines the powerful separation capabilities of UHPLC with the sensitive detection and identification power of mass spectrometry. researchgate.net This method is particularly useful for analyzing compounds in complex mixtures. nih.gov In a typical UHPLC-MS analysis, a sample containing this compound would first be injected into the UHPLC system, where it is separated from other components based on its physicochemical properties. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined, confirming its presence and allowing for quantification. researchgate.netrsc.org

Mass Spectrometry Molecular Networking is an innovative bioinformatics approach used to visualize and organize MS/MS fragmentation data. scienceopen.com It operates on the principle that structurally similar molecules will exhibit similar fragmentation patterns. nih.gov In this approach, MS/MS spectra from a complex mixture are compared, and a network is created where nodes represent parent ions and edges connect nodes with similar fragmentation spectra. rsc.org This technique is highly effective for the dereplication and identification of known compounds and the targeted discovery of new natural products. rsc.orgscienceopen.com If a sample contains this compound along with other known anthraquinone analogs, it would likely cluster together with them in the molecular network, facilitating its tentative identification even before isolation. researchgate.netrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of anthraquinone and its derivatives is characterized by distinct bands arising from π → π* and n → π* electronic transitions. nih.gov Typically, UV-Vis spectra of anthraquinones display up to four π → π* absorption bands in the 220–350 nm range and a weaker n → π* absorption band at longer wavelengths, often near 400 nm. nih.gov The precise position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core, as well as the polarity of the solvent. nih.gov

For 1,4-dihydroxy-anthraquinone, the parent compound lacking the carboxyl group, the presence of the two para-hydroxyl groups leads to a significant bathochromic (red) shift of the longest wavelength absorption band to around 481 nm. nih.gov This is attributed to the extension of the molecular orbital delocalization. nih.gov The introduction of a carboxyl group at the 6-position is expected to further modulate the electronic transitions. In a study involving various anthraquinone derivatives, it was observed that the absorption spectrum is a unique fingerprint of the substitution pattern. researchgate.net

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), have proven to be valuable tools in predicting the UV/Vis spectra of anthraquinone derivatives. nih.gov These calculations can help in assigning the observed electronic transitions to specific molecular orbitals. For a series of 35 natural and synthesized anthraquinones, TD-DFT calculations were employed to predict their maximum absorption wavelengths (λmax). nih.gov

Table 1: Expected UV-Vis Absorption Maxima for Anthraquinone Derivatives

| Compound | Transition Type | Expected λmax (nm) | Reference |

| Anthraquinone | n → π | ~400 | nih.gov |

| π → π | 220-350 | nih.gov | |

| 1,4-Dihydroxyanthraquinone | n → π* | ~481 | nih.gov |

Note: The λmax for this compound is not explicitly available in the searched literature and is inferred based on the behavior of similar compounds.

Fluorescence Spectroscopy for Emission Characteristics

The fluorescence properties of anthraquinone derivatives are intrinsically linked to their structure and the surrounding environment. The parent 1,4-dihydroxyanthraquinone is known to be fluorescent. rsc.org The quenching of fluorescence from 1,4-dihydroxy-9,10-anthraquinone by aromatic hydrocarbons has been studied, indicating charge-transfer or electron-transfer interactions in the excited state. rsc.org

The emission characteristics, including the quantum yield, are significantly influenced by the solvent polarity and the presence of specific substituents. For instance, a series of 2,6-diaryl-9,10-anthraquinones exhibited fluorescence quantum yields up to 6.8 x 10⁻² in solution, with emission in the yellow-orange region attributed to intramolecular charge transfer. rsc.org The study of various anthraquinone dyes has shown that their emission can span a wide range of the visible spectrum, from blue to red, depending on the molecular structure. researchgate.net The fluorescence quantum yields of organic compounds can vary significantly, with reported values ranging from 0.00079 to 0.35 for different molecules. frontiersin.orgresearchgate.netmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. A theoretical and experimental study on the vibrational spectra of the closely related 1,4-dihydroxyanthraquinone (1,4-DAQ) provides a solid foundation for interpreting the spectrum of the carboxylated derivative. nih.gov

The key expected vibrational frequencies are:

O-H stretching: A broad band in the region of 3400-3650 cm⁻¹ is characteristic of the hydroxyl groups. nih.gov

C=O stretching (quinone): The two quinone carbonyl groups will exhibit strong absorption bands. In 1,4-DAQ, these are observed experimentally and are also calculated. nih.gov

C=O stretching (carboxylic acid): An additional strong absorption band is expected for the carbonyl group of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹.

O-H bending (carboxylic acid): A broad absorption associated with the hydroxyl group of the carboxylic acid is also anticipated.

C=C stretching (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic rings. researchgate.net

C-O stretching: Bands corresponding to the C-O stretching of the hydroxyl and carboxylic acid groups will also be present.

The NIST WebBook provides an IR spectrum for the similar compound 1-amino-2,4-dihydroxyanthraquinone, which can serve as a reference for the anthraquinone core vibrations. nist.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | Stretching | 3400-3650 (broad) | nih.gov |

| Quinone Carbonyl (C=O) | Stretching | ~1630-1670 | nih.govresearchgate.net |

| Carboxylic Acid Carbonyl (C=O) | Stretching | ~1700-1725 | Inferred |

| Aromatic C=C | Stretching | 1400-1600 | researchgate.net |

Note: The wavenumbers are approximate and can be influenced by intermolecular interactions and the physical state of the sample.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. A powder XRD pattern provides a unique fingerprint of the crystalline phase, revealing information about the unit cell dimensions and space group. springernature.com While no specific crystal structure or powder diffraction data for this compound has been found in the searched literature, the general principles of XRD can be applied to its analysis. researchgate.netresearchgate.net

Should a crystalline powder of the compound be obtained, its XRD pattern would consist of a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are determined by the arrangement of the molecules in the crystal lattice. Analysis of the diffraction pattern can be used to:

Confirm the crystalline nature of the material.

Identify the specific crystalline phase.

Determine the unit cell parameters.

Potentially solve the full crystal structure.

The synthesis of various 1,4-dihydroxyanthraquinone derivatives has been reported, suggesting that crystalline forms of these compounds can be obtained and would be amenable to XRD analysis. researchgate.netnih.gov

Microscopic Techniques for Morphological Characterization

Microscopic techniques are essential for visualizing the morphology and surface features of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For this compound, SEM analysis of a solid sample could reveal:

The size and shape distribution of the particles.

The surface texture and any visible features such as steps, kinks, or defects.

Although no specific SEM images for this compound were found, the synthesis of other anthraquinone derivatives often results in solid materials whose morphology can be characterized by SEM. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful technique for imaging surfaces with atomic or near-atomic resolution. AFM can provide three-dimensional topographical maps of a surface. For this compound, AFM could be used to:

Obtain high-resolution images of the crystal surfaces.

Characterize surface features such as terraces, steps, and growth spirals.

Measure the roughness of the surface at the nanoscale.

AFM has been used to study the surface of various organic materials and could provide valuable insights into the surface properties of crystalline this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule. For anthraquinone (B42736) derivatives, DFT calculations are crucial for understanding the planarity of the ring system, the influence of substituents, and the nature of intramolecular hydrogen bonds.

Researchers have successfully used DFT methods, such as B3LYP and B3PW91, to optimize the geometry of 1,4-dihydroxyanthraquinone (1,4-DAQ). nih.gov These studies have found that the most stable structure possesses C2v point group symmetry. nih.gov The calculations confirm the presence of strong intramolecular hydrogen bonds between the hydroxyl protons and the adjacent carbonyl oxygen atoms, which significantly influence the molecule's geometry and electronic properties. jscimedcentral.com

Prediction of Spectroscopic Properties via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including their UV-Vis and infrared spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of organic dyes. mdpi.comresearchgate.net For anthraquinones, TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) and help assign the electronic transitions responsible for the observed absorption bands. researchgate.net

Studies on various dihydroxyanthraquinone (DHAQ) isomers show that the position of the hydroxyl groups significantly influences the electronic transitions. scm.com The absorption spectrum of 1,4-DAQ, for instance, features a characteristic peak in the visible region that is attributed to a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition. scm.com This transition is typically of a π → π* nature. scm.com

Different functionals, such as PBE0, B3LYP, and CAM-B3LYP, have been benchmarked for their accuracy in predicting the λmax of anthraquinones, with TD-DFT schemes generally providing robust results with mean absolute errors under 20 nm. mdpi.comresearchgate.net The theoretical UV-Vis spectrum for 1,4-Dihydroxy-6-carboxy-anthraquinone would be expected to show transitions characteristic of the 1,4-dihydroxyanthraquinone core, with potential shifts in absorption bands due to the electronic effects of the -COOH group.

| Compound | Method | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |

|---|---|---|---|---|

| 1,4-dihydroxyanthraquinone | TD-DFT | ~496 | ~470-500 | HOMO-LUMO (π → π) |

| Anthraquinone Derivatives | TD-DFT (PBE0/B3LYP) | Variable | Variable | π → π and n → π* |

DFT calculations are also employed to compute the harmonic vibrational frequencies and their corresponding intensities, which can be used to simulate a molecule's infrared (IR) spectrum. researchgate.net The theoretical spectrum is often compared with experimental Fourier-transform infrared (FT-IR) spectroscopy data to validate the computational model and to aid in the assignment of vibrational modes. nih.gov

For 1,4-dihydroxyanthraquinone, DFT calculations using the B3LYP method have been shown to agree well with experimental FT-IR and Raman spectra. nih.gov The calculations help to assign specific vibrational modes, such as the stretching of C=O, O-H, and C-C bonds within the aromatic rings, and the bending modes of the hydroxyl groups. The strong intramolecular hydrogen bonds in 1,4-disubstituted dihydroxyanthraquinones significantly affect the vibrational frequencies of the involved O-H and C=O groups. jscimedcentral.com Similar calculations for this compound would need to account for the vibrational modes associated with the carboxylic acid group, including the C=O and O-H stretching and bending frequencies.

| Vibrational Mode | Compound | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O stretch | 1,4-dihydroxyanthraquinone | ~1620-1650 | ~1625-1660 |

| O-H stretch (H-bonded) | 1,4-dihydroxyanthraquinone | ~3100-3300 | ~3150-3400 |

| Aromatic C-C stretch | 1,4-dihydroxyanthraquinone | ~1450-1600 | ~1450-1600 |

Investigation of Photophysical Properties through Theoretical Models

Theoretical models are essential for unraveling the complex photophysical processes that occur after a molecule absorbs light, including the energetics of its excited states and the pathways for energy dissipation.

Upon absorption of a photon, a molecule is promoted from its singlet ground state (S₀) to an excited singlet state (Sₙ). The lowest excited singlet state (S₁) and the lowest triplet state (T₁) are particularly important for determining the molecule's fluorescence and phosphorescence properties. Computational methods like TD-DFT and Unrestricted DFT (UDFT) are used to calculate the energies of these states. mdpi.comnih.gov

For anthraquinone compounds, it has been suggested that they have a fast intersystem crossing (ISC) rate, the process by which a molecule transitions from a singlet excited state to a triplet excited state (e.g., S₁ → T₁). nih.gov This is often facilitated when the transition involves a change in molecular orbital type, for instance, from a ¹(π, π) state to a ³(n, π) state. mdpi.com Calculations on anthraquinone and its derivatives have shown that UDFT methods can be more suitable than TD-DFT for accurately predicting phosphorescence energies (the T₁ → S₀ transition). mdpi.comnih.gov The accuracy of these calculations is highly dependent on the choice of functional, with the M06 series of functionals often providing good results for phosphorescence energy. nih.gov The relative energies of the S₁ and T₁ states in this compound will dictate its potential for fluorescence versus phosphorescence and its efficiency as a photosensitizer.

Understanding energy transfer mechanisms is key to predicting how a photoexcited molecule will behave. This includes intramolecular processes like internal conversion and intersystem crossing, as well as intermolecular processes such as electron transfer.

Theoretical studies on anthraquinone derivatives interacting with biological molecules like DNA have shown that electron transfer from guanine nucleobases to the excited photosensitizer is a crucial step in photodynamic therapy. nih.gov These studies use quantum mechanics/molecular mechanics (QM/MM) approaches to model the charge-transfer states between the anthraquinone and its environment. nih.gov

Within the molecule itself, the nature of the excited states determines the primary deactivation pathways. Natural Bond Orbital (NBO) analysis can be used to understand the charge transfer characteristics of the electronic transitions. nih.gov For many anthraquinones, low-lying excited states possess significant charge-transfer character, which can influence the rates of internal conversion and intersystem crossing. nih.gov While specific studies on the energy transfer mechanisms of this compound are scarce, computational models provide the framework to investigate these processes, predicting the flow of energy from initial photoexcitation to eventual relaxation or chemical reaction.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and intermolecular interactions over time. For this compound, MD simulations can elucidate how the molecule behaves in different environments, such as in a solvent or interacting with biological macromolecules. These simulations model the atomic motions of the system by integrating Newton's laws of motion, offering a detailed view of the molecule's structural evolution.

A key aspect that can be explored through MD simulations is the intramolecular and intermolecular hydrogen bonding. The hydroxyl and carboxyl groups are both excellent hydrogen bond donors and acceptors. Intramolecular hydrogen bonds can form between the hydroxyl groups and the adjacent carbonyl oxygens, as well as potentially involving the carboxyl group. These interactions significantly impact the planarity and electronic structure of the molecule. Studies on similar molecules, such as 1,4-dihydroxyanthraquinone, have utilized Car–Parrinello Molecular Dynamics (CPMD) to analyze the dynamics of protons within these intramolecular hydrogen bridges mdpi.com. These simulations have shown that protons can be very labile, with short transfer and sharing events occurring, which can be influenced by the surrounding environment mdpi.com.

Furthermore, MD simulations are invaluable for understanding how this compound interacts with solvent molecules, particularly water. The simulations can reveal the structure of the solvation shells around the molecule, highlighting the specific hydrogen bonding patterns between the solute and solvent. This is crucial for understanding its solubility and reactivity in aqueous environments.

In the context of biological systems, MD simulations can be employed to study the interactions of this compound with proteins or DNA. For instance, the anthraquinone moiety is known to be a potential DNA intercalator researchgate.net. MD simulations can model the process of intercalation, revealing the preferred binding modes and the key non-covalent interactions (e.g., van der Waals, electrostatic, and hydrogen bonds) that stabilize the complex. Such simulations can provide a dynamic and detailed picture that complements experimental findings.

Elucidation of Reaction Mechanisms using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in unraveling the intricate details of chemical reaction mechanisms at the electronic level. For this compound, these methods can be used to investigate reaction pathways, determine the structures of transition states, and calculate reaction energetics, thereby providing a fundamental understanding of its reactivity.

A significant area of interest for anthraquinone derivatives is their role in redox processes and the generation of reactive oxygen species (ROS) nih.gov. Quantum chemical calculations can elucidate the mechanism of electron transfer to or from the anthraquinone core. For instance, DFT studies have been used to investigate the one-electron reduction of anthraquinone derivatives and their subsequent interaction with molecular oxygen to form superoxide anion radicals rsc.org. The presence of electron-donating hydroxyl groups and an electron-withdrawing carboxyl group in this compound will modulate its redox potential, a property that can be accurately predicted using these computational methods.

Quantum chemical calculations can also be applied to study the mechanisms of nucleophilic and electrophilic substitution reactions on the anthraquinone ring. For example, the reaction of 1,10-anthraquinones with alcohols and amines has been studied using quantum chemical methods, confirming an addition-elimination mechanism nsc.ru. These calculations can help predict the regioselectivity of such reactions for this compound, identifying the most likely sites for chemical modification.

Furthermore, the photochemical reactions of anthraquinones are another area where quantum chemical methods provide crucial insights. These compounds can be excited by light to higher electronic states, leading to various photochemical transformations. Time-Dependent DFT (TD-DFT) can be used to calculate the energies of the excited states and to study processes such as intersystem crossing and photosensitization. For instance, DFT studies have revealed that the formation energy for triplet excited states is a key factor in the ability of anthraquinone derivatives to abstract hydrogen and react with oxygen to produce ROS nih.gov.

The table below summarizes key parameters that can be obtained from quantum chemical calculations to elucidate reaction mechanisms.

| Calculated Parameter | Significance in Mechanism Elucidation |

| Reaction Enthalpy (ΔH) | Determines whether a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | Indicates the kinetic barrier of a reaction; a lower Ea means a faster reaction rate. |

| Transition State Geometry | Provides the molecular structure at the peak of the energy barrier, revealing the critical atomic rearrangements during the reaction. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's susceptibility to nucleophilic or electrophilic attack. |

| Electron Density Distribution | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites of reactivity. |

| Excited State Energies | Crucial for understanding photochemical reaction pathways and the generation of reactive species upon light absorption. |

By applying these computational tools, researchers can gain a detailed and predictive understanding of the chemical behavior of this compound, guiding the design of new derivatives with tailored properties and functions.

Structure Activity Relationship Sar Studies in Vitro

Systematic Modification of the Anthraquinone (B42736) Core for Activity Modulation

The anthraquinone scaffold, a three-ring aromatic system, serves as a versatile template for chemical modification. nih.gov Altering the substituents on this core structure is a key strategy for modulating biological activity and optimizing pharmacological properties. nih.gov The goal of such modifications is often to enhance potency, improve selectivity, or reduce toxicity. mdpi.com

Systematic changes can involve the introduction, removal, or alteration of various functional groups at different positions on the anthraquinone rings. For example, the addition of certain side chains can significantly impact bioactivity. The substitution with di-isopentenyl groups has been shown to improve the antibacterial activity of some anthraquinone derivatives. nih.gov Conversely, the inherent rigidity and planarity of the anthraquinone structure can lead to low water solubility, which may reduce biological activity; modifications aimed at increasing solubility are therefore a common strategy. nih.gov

Another approach involves the synthesis of structural analogs. By creating compounds with subtle but significant changes, researchers can probe the importance of specific atoms or functional groups. For instance, creating an oxygen analog of a known antineoplastic anthraquinone allows for a direct comparison to understand the role of specific heteroatoms in the side chains on cytotoxicity. Glycosylation, the attachment of a sugar moiety, is another common modification. The conversion of emodin (B1671224) to its glycosylated form, emodin-8-O-glucoside (E8OG), has been explored to reduce toxicity and improve its chemical properties. mdpi.com

Table 1: Examples of Systematic Modifications to the Anthraquinone Core and Their Effect on Bioactivity

| Modification Type | Example | Observed Effect | Reference(s) |

| Alkylation | Addition of di-isopentenyl groups | Enhanced antibacterial activity | nih.gov |

| Glycosylation | Conversion of Emodin to Emodin-8-O-glucoside (E8OG) | Reduced toxicity, improved chemical properties | mdpi.com |

| Structural Rigidity | Inherent planar structure | Reduced water solubility and bioactivity | nih.gov |

Influence of Hydroxyl and Carboxyl Substituents on Biological Interactions

The number and position of hydroxyl (–OH) and carboxyl (–COOH) groups on the anthraquinone core are primary determinants of its biological interactions, particularly in enzyme inhibition and cellular processes. nih.govnih.gov These groups influence the molecule's electronic properties, polarity, and ability to form hydrogen bonds and chelate metal ions.

Hydroxyl groups are critical for the bioactivity of many anthraquinones. nih.gov Their presence and placement dictate the molecule's ability to interact with biological targets. For instance, the 1-hydroxyl group, along with the adjacent 9-carbonyl group, forms a key site for chelating metal ions, which can be a crucial aspect of their mechanism of action. nih.govnih.gov Studies on various anthraquinones have shown that the presence of ortho-hydroxyl groups can be a significant factor in their antioxidant capabilities. nih.gov The antibacterial activity of certain derivatives has been linked specifically to the presence of hydroxyl groups at the C-1 and C-2 positions. nih.gov

Table 2: Influence of Hydroxyl Substitution on Enzyme Inhibition by Anthraquinones

| Compound/Substitution Pattern | Target Enzyme | Effect on Inhibition | Reference(s) |

| 1,2-Dihydroxyanthraquinone | Bacterial enzymes | Essential for breaking the bacterial membrane | nih.gov |

| General Hydroxylated Anthraquinones | Cytochrome P450 (CYP) enzymes | Potent inhibition, particularly of the CYP1A2 isoform | nih.gov |

| Emodin, Rhein, Aloe-emodin | Multiple CYP isoforms | Inhibition of enzyme activity in human liver microsomes | nih.gov |

| General Hydroxylated Anthraquinones | Xanthine Oxidase | Moderate inhibitory effects observed | [No specific citation] |

Impact of Steric and Electronic Effects on Bioactivity

The bioactivity of anthraquinone derivatives is governed by a delicate interplay of steric and electronic effects. Steric effects relate to the size and shape of the molecule and its substituents, which can hinder or facilitate interaction with a biological target. Electronic effects refer to how the arrangement of electrons in the molecule, influenced by its functional groups, affects its reactivity and binding affinity.

The electronic properties of substituents are equally critical. Electron-donating groups, such as hydroxyl and methoxy (B1213986) groups, can increase the electron density of the anthraquinone ring system, influencing its redox potential and ability to participate in charge-transfer interactions. nih.govnumberanalytics.com The polarity of substituents, an electronic property, has been directly correlated with the antibacterial potency of anthraquinones. nih.govrsc.org In many cases, the biological mechanism involves the formation of intermediates, and the stability of these intermediates is heavily influenced by the electronic nature of the substituents on the aromatic rings. rsc.org

Development of Structure-Activity Models for Predictive Design

To rationalize the complex relationships between structure and activity, researchers develop computational models, most notably quantitative structure-activity relationship (QSAR) models. nih.gov These mathematical models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity. scholarsresearchlibrary.comyoutube.com The goal is to create a predictive tool that can estimate the bioactivity of novel, untested compounds, thereby guiding the design of more potent and selective molecules. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as hydrophobicity, electronic distribution, and steric attributes. researchgate.net Statistical methods are then used to build a model that links these descriptors to biological activity.

For anthraquinones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models have been used to predict the activity of anthraquinone derivatives as inhibitors of important cancer targets like telomerase and phosphoglycerate mutase 1 (PGAM1). nih.govnih.gov The resulting 3D contour maps from these analyses highlight specific regions around the molecule where steric bulk, positive or negative charge, or hydrophobic character is likely to increase or decrease activity, providing a visual guide for rational drug design. nih.gov QSAR models have also been developed to predict the potential of anthraquinones to inhibit key metabolic enzymes like cytochromes P450. nih.gov

Table 3: Examples of QSAR Models for Anthraquinone Derivatives

| QSAR Model Type | Biological Target/Activity | Key Findings/Application | Reference(s) |

| 3D-QSAR (CoMSIA) | G-quadruplex DNA (Telomerase Inhibition) | Developed a predictive model to understand the structural basis for telomerase inhibitory activity. | nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Phosphoglycerate Mutase 1 (PGAM1) Inhibition | Created predictive models to probe SAR and provide theoretical guidance for designing new PGAM1 inhibitors. | nih.gov |

| In Silico (QSAR) Modeling | Cytochrome P450 (CYP) Enzyme Inhibition | Identified potential CYP inhibitors among a series of 22 anthraquinones, prioritizing them for further study. | nih.gov |

| QSAR & Docking | General (LD50 Prediction) | Related binding energies of anthraquinone ligands to a specific receptor with their LD50 data. | tandfonline.com |

Mechanisms of Action Cellular and Animal Models

Cellular Pathway Modulation by 1,4-Dihydroxy-6-carboxy-anthraquinone and Analogs

There is currently no specific data available from scientific literature detailing the inhibitory effects of this compound on the p56lck tyrosine kinase or the poly (ADP-ribose) polymerase (PARP) enzyme. While other anthraquinone (B42736) derivatives, such as emodin (B1671224), have been identified as inhibitors of p56lck, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence. Similarly, while PARP inhibitors are a well-established class of therapeutic agents, a direct link to this specific anthraquinone has not been reported.

Scientific literature lacks specific information on the modulation of the Ras oncogene, NF-κB, or p53/p21 signaling pathways by this compound. Studies on other quinone compounds, such as 1,4-benzoquinone, have shown modulation of the NF-κB pathway, often linked to the generation of reactive oxygen species. Furthermore, some anthraquinone analogs have been observed to induce p53 expression. However, these findings are not directly attributable to this compound.

No studies were found that specifically investigate the impact of this compound on cell cycle progression. While a related compound, 1,4-Anthraquinone, has been suggested to cause an arrest in the early stages of the cell cycle, this cannot be directly ascribed to the carboxylated and hydroxylated form without dedicated research.

Induction of Programmed Cell Death (Apoptosis) in Cellular Systems

There is no direct evidence in the current body of scientific literature to confirm that this compound induces apoptosis. While various anthraquinone analogs are known to trigger programmed cell death through mechanisms such as the upregulation of p53, specific studies on this compound are absent.

Generation of Reactive Oxygen Species (ROS) and Photodynamic Action in Cellular Contexts

The capacity of this compound to generate reactive oxygen species (ROS) or to act as a photosensitizer in photodynamic therapy has not been specifically documented. The general class of anthraquinones is known to participate in redox cycling, which can lead to the production of ROS. The hydroxyl and quinone moieties in the structure of this compound suggest a potential for such activity, but this remains to be experimentally verified.

Effects on Glycolysis and Serine Synthesis Pathways in Cellular Models

Currently, there are no available studies that have examined the effects of this compound on the metabolic pathways of glycolysis or serine synthesis. Some anthraquinone derivatives have been shown to inhibit pyruvate (B1213749) kinase, a key enzyme in glycolysis. However, the influence of this compound on these fundamental cellular energy and biosynthetic pathways is unknown.

Biotechnological Approaches for Production and Transformation

Microbial Biotransformation of Anthraquinones

Microbial biotransformation is a powerful tool for modifying complex molecules like anthraquinones, often achieving high specificity and yields under mild conditions. nih.goviium.edu.my This process utilizes whole microbial cells or their enzymes to carry out reactions that can be difficult to perform through conventional chemical methods. iium.edu.my The reactions involved can include hydroxylation, glycosylation, methylation, and degradation, leading to the creation of novel derivatives with potentially enhanced biological activities or improved physicochemical properties. iium.edu.myrsc.org

Utilization of Fungi (e.g., Absidia coerulea, Mucor spinosus, Beauveria bassiana)

Fungi are well-known for their ability to metabolize a wide array of secondary metabolites, including anthraquinones. nih.gov Genera such as Aspergillus, Penicillium, and Fusarium are prolific producers of anthraquinones. nih.gov Specific examples of fungal biotransformation include the conversion of 1,8-dihydroxyanthraquinone into peniphenone by Aleurodiscus mirabilis, a process involving enzymes like P450 monooxygenases and Baeyer–Villiger oxidases. acs.org While not directly involving 1,4-dihydroxy-6-carboxy-anthraquinone, this demonstrates the potential of fungi to modify the anthraquinone (B42736) core.

Fungal biotransformation can introduce hydroxyl groups, methylate existing ones, or attach sugar moieties (glycosylation), which can significantly alter the compound's properties. For instance, some fungi are known to convert the keto group of an anthraquinone into a lactone via a Baeyer-Villiger monooxygenase. nih.gov

Bacterial Transformations

Bacteria also play a crucial role in the transformation and degradation of anthraquinones, particularly in the context of dye remediation. nih.govnih.gov Bacterial degradation of anthraquinone dyes often involves a reductive step where reductases break down the conjugated system of the dye. nih.gov The resulting aromatic hydrocarbons can then be further metabolized into simpler compounds like carbon dioxide and water. nih.gov

Bacterial strains capable of degrading anthraquinone dyes have been isolated from various environments, including industrial wastewater and soil. nih.gov Genera such as Bacillus, Pseudomonas, Shewanella, and Rhodococcus have demonstrated the ability to degrade these complex molecules. nih.gov While the focus is often on degradation, the enzymatic machinery involved could potentially be harnessed for synthetic purposes. The process of bacterial transformation is influenced by several factors, including pH, temperature, and the availability of carbon and nitrogen sources. nih.gov

Enzymatic Systems for Biotransformation (e.g., laccase, dioxygenase, monooxygenase, peroxidase, hydrolases, transferase)

Specific enzymes are the workhorses of biotransformation, offering high selectivity and efficiency. Key enzyme classes involved in anthraquinone modification include:

Monooxygenases (e.g., Cytochrome P450): These enzymes are crucial for introducing oxygen atoms into the anthraquinone structure, leading to hydroxylation. acs.org For example, a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase, DynE13, is involved in the final steps of anthraquinone formation from a δ-thiolactone anthracene (B1667546) precursor. acs.org

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate.

Laccases and Peroxidases: These enzymes are primarily involved in the degradation of anthraquinone dyes by catalyzing oxidative reactions.

Hydrolases: These enzymes can cleave ester or glycosidic bonds, which could be relevant for modifying substituted anthraquinones.

Transferases (e.g., Glycosyltransferases): These enzymes are responsible for attaching sugar molecules to the anthraquinone scaffold, a process known as glycosylation. mdpi.com

A two-enzyme system comprising a monooxygenase (DynE13) and a cofactor-free enzyme (DynA1) has been shown to convert a δ-thiolactone anthracene into a hydroxyanthraquinone through a cascade of oxidation, desulfurization, and decarboxylation reactions. acs.org

Glucosidation and Other Derivatizations for Solubility Enhancement

A significant challenge with many anthraquinones is their low water solubility, which can limit their application. nih.gov Glucosidation, the attachment of a glucose molecule, is a common biological strategy to increase the water solubility and bioavailability of natural products. nih.gov Microbial systems, particularly engineered strains of Escherichia coli, have been successfully used to produce glucosides of various anthraquinones. mdpi.com For example, a versatile glycosyltransferase (YjiC) from Bacillus licheniformis has been expressed in E. coli to biotransform anthraquinones like alizarin (B75676) and anthraflavic acid into their corresponding O-glucosides. mdpi.com

Similarly, rhamnosylation, the attachment of a rhamnose sugar, has been achieved in engineered E. coli to produce rhamnoside derivatives of anthraquinones with altered biological activity. koreascience.kr These derivatization strategies could be highly relevant for modifying this compound to improve its properties. The presence of a carboxyl group already enhances water solubility to some extent. nih.gov

Enzymatic Degradation of Anthraquinone Dyes in Bioremediation Contexts

The textile industry is a major user of anthraquinone dyes, which are often resistant to conventional wastewater treatment methods. nih.gov Enzymatic degradation offers a promising bioremediation strategy. Laccases and peroxidases, often from white-rot fungi, are particularly effective in decolorizing and degrading these dyes. nih.gov The degradation process typically involves the enzymatic breakdown of the chromophore, leading to less colored and less toxic intermediate compounds. nih.gov While the primary goal is environmental cleanup, understanding these degradation pathways can provide insights into the enzymatic mechanisms that could be reverse-engineered for synthetic applications.

Sustainable and Eco-friendly Biotechnological Production Methods

Biotechnological production of anthraquinones through microbial fermentation or cell cultures presents a sustainable alternative to extraction from natural sources or chemical synthesis. nih.gov Plant cell cultures of species like Morinda citrifolia have been explored for the production of anthraquinone derivatives. nih.gov The use of bioreactors allows for the controlled and scalable production of these compounds. nih.gov

Synthetic biology approaches, such as engineering microbial hosts like E. coli or yeast, are being developed to create efficient microbial factories for natural anthraquinones. mdpi.com These methods can overcome the limitations of low yields from natural sources and the environmental concerns associated with chemical synthesis. rsc.org

Table 1: Examples of Fungal Species in Anthraquinone Biotransformation

| Fungus Species | Substrate Anthraquinone | Transformation Product | Reference |

| Aleurodiscus mirabilis | 1,8-Dihydroxyanthraquinone | Peniphenone | acs.org |

| Aspergillus nidulans | Emodin (B1671224) | Monodictyphenone | acs.org |

| Various | Emodin, Chrysophanol | Hydroxylated and glycosylated derivatives | nih.gov |

Table 2: Bacterial Genera Involved in Anthraquinone Degradation

| Bacterial Genus | Example Species | Degraded Anthraquinone Dye | Reference |

| Bacillus | Bacillus sp. | Remazol Brilliant Blue R | nih.gov |

| Pseudomonas | Pseudomonas sp. | Reactive Blue 19 | nih.gov |

| Shewanella | Shewanella sp. | - | nih.gov |

| Rhodococcus | Rhodococcus sp. | - | nih.gov |

| Staphylococcus | Staphylococcus sp. K2204 | Remazol Brilliant Blue R | nih.gov |

| Serratia | Serratia liquefaciens PT01 | - | nih.gov |

Table 3: Key Enzymes in Anthraquinone Biotransformation